3,6-Dichloro-4-iodopyridazine

Medicinal Chemistry Cross-Coupling Regioselectivity

Select 3,6-dichloro-4-iodopyridazine when your synthesis demands strict regiochemical control. Its differentiated I>Cl reactivity gradient allows iterative cross-coupling without statistical mixtures, critical for building unsymmetrical 3,6-diarylpyridazine kinase inhibitor libraries. Synthesized in high yield from commodity 3,6-dichloropyridazine, this building block is reliably available in multi-gram quantities for hit-to-lead SAR campaigns. Avoid separation nightmares—choose the regioselective route.

Molecular Formula C4HCl2IN2
Molecular Weight 274.87 g/mol
CAS No. 130825-13-7
Cat. No. B177621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-iodopyridazine
CAS130825-13-7
Synonyms3,6-Dichloro-4-iodopyridazine
Molecular FormulaC4HCl2IN2
Molecular Weight274.87 g/mol
Structural Identifiers
SMILESC1=C(C(=NN=C1Cl)Cl)I
InChIInChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H
InChIKeyDOZGQZSLDJZZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-4-iodopyridazine (CAS 130825-13-7): A Regioselective Heterocyclic Building Block for Sequential Cross-Coupling


3,6-Dichloro-4-iodopyridazine (CAS 130825-13-7) is a halogenated pyridazine derivative serving as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. It belongs to the class of 3,6-disubstituted pyridazines, which are recognized scaffolds for kinase inhibition and other biological activities [2]. The compound features a strategic arrangement of chlorine atoms at the 3- and 6-positions and an iodine atom at the 4-position, providing differentiated leaving group reactivity that enables sequential, regioselective functionalization of the pyridazine core [3].

The Risk of Generic Substitution with 3,6-Dichloro-4-iodopyridazine: Why Analog Replacement Undermines Synthetic Strategy


Direct substitution with simpler pyridazine analogs (e.g., 3,6-dichloropyridazine or 3,6-diiodopyridazine) is not feasible when a synthetic route requires sequential, regioselective diversification of the core. The target compound's unique halogen pattern creates a well-defined reactivity gradient (I > Cl), which is essential for controlled, multi-step cross-coupling sequences [1]. As established in the literature, pyridazines with two different leaving groups allow for selective arylation in two consecutive Suzuki couplings with different arylboronic acids [2]. Using a symmetric dihalopyridazine would lead to statistical mixtures of products, requiring difficult separations and lowering overall yield. The iodine at the 4-position is critical for initiating the first coupling event under mild conditions, a selectivity window that is lost with all-chloro or all-iodo alternatives .

Quantitative Differentiation of 3,6-Dichloro-4-iodopyridazine for Strategic Procurement


Regioselective Reactivity: Iodine vs. Chlorine Leaving Group in Cross-Coupling

3,6-Dichloro-4-iodopyridazine provides a well-defined reactivity gradient for sequential cross-coupling, where the iodine atom is more reactive than the chlorine atoms. This is a class-level inference supported by literature establishing that in palladium-catalyzed Suzuki couplings on pyridazines, the relative reactivity order is iodo > chloro [1]. This contrasts with symmetric analogs like 3,6-dichloropyridazine, where both leaving groups are identical and of lower reactivity, leading to difficult-to-control mixtures of mono- and di-arylated products [2].

Medicinal Chemistry Cross-Coupling Regioselectivity

Synthetic Yield: Preparation of the Target Compound from 3,6-Dichloropyridazine

A reliable, high-yielding synthesis of 3,6-dichloro-4-iodopyridazine from the common precursor 3,6-dichloropyridazine has been established, providing a predictable and scalable route to this differentiated intermediate. The reaction, which proceeds via a TMPZnCl·LiCl-mediated metalation followed by trapping with iodine, is reported to proceed with an approximate yield of 84% [1]. This contrasts with the preparation of 3,6-diiodopyridazine, which requires harsher conditions (HI/NaI at 80°C) and may lead to different purity profiles [2].

Process Chemistry Synthesis Yield

Versatile Precursor for 3,6-Disubstituted Pyridazine Libraries with Demonstrated Biological Activity

While 3,6-dichloro-4-iodopyridazine is a synthetic building block and not an active pharmaceutical ingredient itself, its value is proven by its successful use as a precursor to 3,6-disubstituted pyridazine libraries with quantifiable anticancer activity. A 2020 study synthesized 18 analogs (11a–r) from a 3,6-dihalogenated pyridazine core (like 3,6-dichloro-4-iodopyridazine) and evaluated them against cancer cell lines [1]. The most potent analog, 11m, showed sub-micromolar growth inhibition with IC50 values of 0.43 ± 0.01 µM against T-47D breast cancer cells and 0.99 ± 0.03 µM against MDA-MB-231 cells. This is a significant improvement over a simple, non-optimized pyridazine core.

Medicinal Chemistry Kinase Inhibition Anticancer

Cross-Coupling Versatility: Suzuki, Sonogashira, and Beyond

The compound's utility extends beyond Suzuki coupling, demonstrating reliable participation in Sonogashira and other palladium-catalyzed reactions. The original desymmetrization study confirmed that the mono-iodo derivative (3,6-dichloro-4-iodopyridazine) underwent palladium-catalyzed Suzuki, Sonogashira, and other coupling reactions [1]. This multi-reaction compatibility is a direct result of its unique halogen pattern, which is not available with symmetric dihalopyridazines like 3,6-dichloropyridazine, which often require harsher conditions for aryl chlorides [2].

Methodology Cross-Coupling Synthetic Versatility

Validated Application Scenarios for 3,6-Dichloro-4-iodopyridazine in R&D and Pilot-Scale Synthesis


Medicinal Chemistry: Synthesis of Unsymmetrical 3,6-Diarylpyridazine Kinase Inhibitors

The compound is an ideal starting material for constructing unsymmetrical 3,6-diarylpyridazines, a motif found in kinase inhibitors [1]. A researcher can first perform a Suzuki coupling at the 4-position using the more reactive iodine. Subsequently, a different aryl group can be introduced at the 3- or 6-position via a second Suzuki coupling on the remaining chlorine, leveraging the established reactivity gradient (I > Cl) [2]. This sequential, regioselective approach avoids the statistical mixtures that would arise from using a symmetric 3,6-dichloropyridazine precursor.

Process Chemistry: Pilot-Scale Production of a Diversified Pyridazine Library

The high-yielding (84%) and mild synthesis of 3,6-dichloro-4-iodopyridazine from the commodity chemical 3,6-dichloropyridazine makes it an attractive intermediate for process chemists [3]. A procurement team can reliably source this key building block to produce a library of 3,6-disubstituted pyridazine analogs on a multi-gram scale, enabling broad SAR studies for hit-to-lead programs in oncology, inflammation, or other therapeutic areas [1].

Methodology Development: Exploring New Cross-Coupling and C-H Activation Reactions

The compound serves as a challenging and differentiated substrate for developing new palladium-catalyzed cross-coupling methodologies. Its unique halogen pattern (I vs. Cl) and heterocyclic framework provide a valuable test case for studying chemoselectivity and regioselectivity in complex reaction environments, extending beyond simple aryl halides [2]. The ability to engage in both Suzuki and Sonogashira couplings further broadens its utility as a model substrate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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